

A Spectroscopic Comparison of Cobalt Phosphate Hydrates for Researchers

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Compound of Interest

Compound Name: Cobalt(II) phosphate

Cat. No.: B085627

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Prepared for: Researchers, scientists, and drug development professionals.

This guide provides an objective spectroscopic comparison of various cobalt phosphate hydrates, offering valuable insights for researchers in materials science, catalysis, and drug development. By presenting key experimental data and detailed methodologies, this document serves as a practical resource for understanding the structural and chemical nuances of these compounds.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic features of different cobalt phosphate hydrates, facilitating a direct comparison of their properties.

Cobalt Phosphate Hydrate	Spectroscopic Technique	Peak/Binding Energy (eV)	Assignment
$\text{Co}_3(\text{PO}_4)_2 \cdot 8\text{H}_2\text{O}$	FTIR (cm^{-1}) **	~3440	O-H stretching (water of hydration)[1]
~1630	H-O-H bending (water of hydration)[2]		
1005 - 1050	P-O asymmetric stretching (ν_3 of PO_4^{3-})[2]		
~960	P-O symmetric stretching (ν_1 of PO_4^{3-})		
575 - 660	Co-O stretching[1]		
Raman (cm^{-1})	~1000	ν_3 antisymmetric stretching of PO_4^{3-} [3]	
XPS (eV)	Co 2p _{3/2} : ~781.6	Co^{2+}	
P 2p: ~133.0	PO_4^{3-}		
O 1s: ~531.1	P-O		
O 1s: ~532.2	H_2O		
$\text{Co}_3(\text{PO}_4)_2$ (Anhydrous)	FTIR (cm^{-1})	1030 - 1100	P-O asymmetric stretching (ν_3 of PO_4^{3-})
~970	P-O symmetric stretching (ν_1 of PO_4^{3-})		
550 - 650	Co-O stretching		
Raman (cm^{-1})	~1000	ν_3 antisymmetric stretching of PO_4^{3-} [3]	
XPS (eV)	Co 2p _{3/2} : ~781.7	Co^{2+} [4]	

P 2p: ~133.0	PO ₄ ³⁻ [4]		
O 1s: ~531.8	Co-O[4]		
Co(H ₂ PO ₄) ₂ ·2H ₂ O	FTIR (cm ⁻¹)	3385 - 2429	O-H stretching (P-OH and H ₂ O)[5]
~1640	H-O-H bending (water of hydration)		
1239	P-OH in-plane bending[5]		
1130 - 900	P-O stretching modes of H ₂ PO ₄ ⁻		
891	P-OH stretching[5]		
Raman (cm ⁻¹)	3309 - 3075	O-H stretching (P-OH and H ₂ O)[5]	
1080 - 900	P-O stretching modes of H ₂ PO ₄ ⁻		
930	ν ₁ symmetric stretching of PO ₄ group[5]		
CoHPO ₄	FTIR (cm ⁻¹)	~3200	O-H stretching (P-OH)
~1640	H-O-H bending (adsorbed water)		
1100 - 1000	P-O stretching modes of HPO ₄ ²⁻		
~850	P-OH bending		
XPS (eV) **	Co 2p _{3/2} : ~780.4 - 782.5	Co ²⁺ [6]	
P 2p: ~133.8	HPO ₄ ²⁻ [7]		
O 1s: ~531.5	P-O		

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of cobalt phosphate hydrates are crucial for reproducible research.

Synthesis of Cobalt Phosphate Hydrates

- 1. Cobalt(II) Phosphate Octahydrate ($\text{Co}_3(\text{PO}_4)_2 \cdot 8\text{H}_2\text{O}$):** This compound can be synthesized via a precipitation reaction. A typical procedure involves mixing aqueous solutions of a soluble cobalt(II) salt (e.g., cobalt(II) nitrate or cobalt(II) chloride) and a phosphate salt (e.g., diammonium hydrogen phosphate or sodium phosphate) at room temperature. The resulting precipitate is then filtered, washed with deionized water and ethanol, and dried under vacuum.
- 2. Anhydrous Cobalt(II) Phosphate ($\text{Co}_3(\text{PO}_4)_2$):** Anhydrous **cobalt(II) phosphate** is typically obtained by the thermal dehydration of **cobalt(II) phosphate** octahydrate. The hydrated salt is heated in a furnace at a temperature range of 200-500°C for several hours to remove the water of crystallization.
- 3. Cobalt(II) Dihydrogen Phosphate Dihydrate ($\text{Co}(\text{H}_2\text{PO}_4)_2 \cdot 2\text{H}_2\text{O}$):** This hydrate can be prepared by reacting cobalt carbonate or cobalt hydroxide with a stoichiometric amount of phosphoric acid. The resulting solution is then concentrated by gentle heating and allowed to crystallize. The crystals are collected by filtration, washed with a small amount of cold water, and air-dried.
- 4. Cobalt(II) Hydrogen Phosphate (CoHPO_4):** Cobalt hydrogen phosphate can be synthesized hydrothermally. For instance, a mixture of a cobalt salt and a phosphate source in a specific molar ratio is sealed in a Teflon-lined stainless-steel autoclave and heated at a controlled temperature (e.g., 120-180°C) for a designated period. The resulting product is then filtered, washed, and dried.^[8]

Spectroscopic Analysis

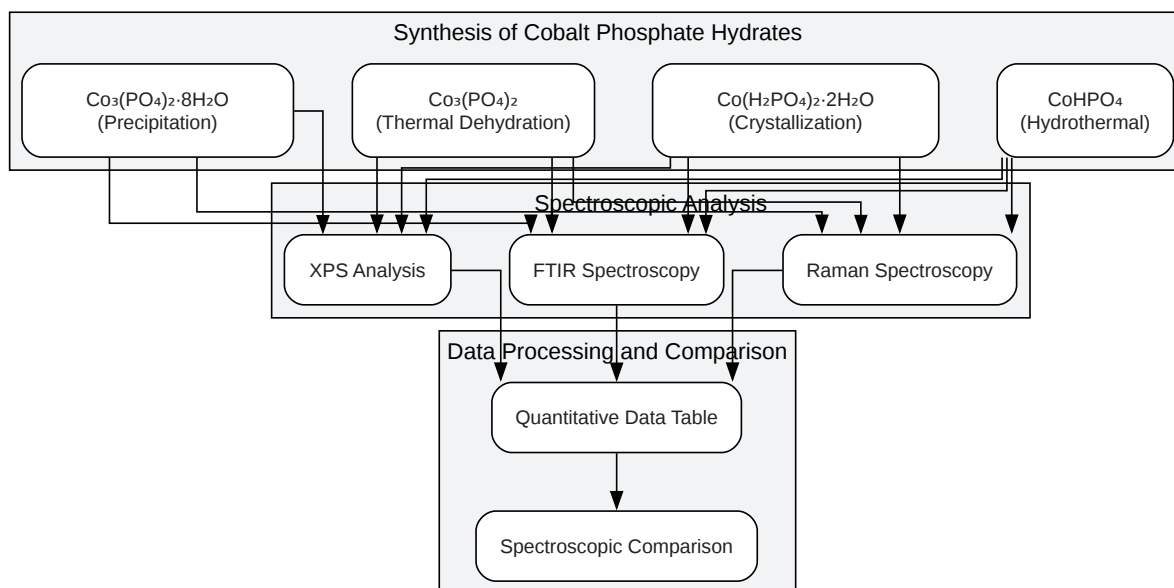
- 1. Fourier-Transform Infrared (FTIR) Spectroscopy:** FTIR spectra are typically recorded using a spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the powdered sample is placed directly on the ATR crystal, and the spectrum is collected in the mid-infrared range (typically 4000-400 cm^{-1}) with a resolution of 4 cm^{-1} . A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

2. Raman Spectroscopy: Raman spectra are acquired using a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm). The laser is focused on the powdered sample, and the scattered light is collected and analyzed. The spectra are typically recorded over a Raman shift range of 100-3500 cm^{-1} .

3. X-ray Photoelectron Spectroscopy (XPS): XPS analysis is performed in an ultra-high vacuum system using a monochromatic X-ray source (e.g., Al $K\alpha$). The powdered sample is mounted on a sample holder using double-sided adhesive tape. Survey scans are first acquired to identify the elements present on the surface. High-resolution spectra are then recorded for the Co 2p, P 2p, and O 1s regions to determine the chemical states and binding energies of the elements. Charge referencing is typically done by setting the adventitious carbon C 1s peak to 284.8 eV.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of different cobalt phosphate hydrates.



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Caption: Experimental workflow for the synthesis and spectroscopic comparison of cobalt phosphate hydrates.

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